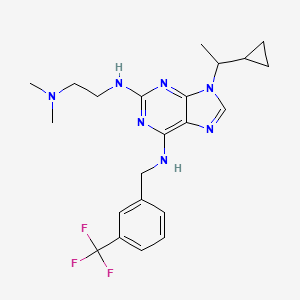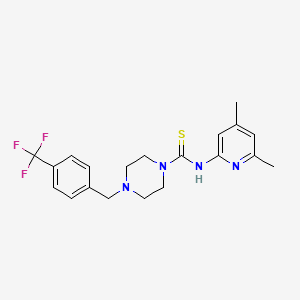
(E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
NIBR189 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the EBI2 receptor and its role in various chemical pathways.
Biology: Helps in understanding the migration of immune cells and the role of EBI2 in immune response.
Medicine: Investigated for its potential in treating autoimmune diseases and other conditions related to EBI2 signaling.
Industry: Used in the development of new therapeutic agents targeting the EBI2 receptor
Mécanisme D'action
Target of Action
The primary target of (E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one, also known as NIBR189, is EBI2 (Epstein-Barr virus-induced gene 2). EBI2 is a G protein-coupled receptor that is expressed in peripheral blood mononuclear cells . It plays a crucial role in the positioning of B cells in lymphoid tissue and launching T cell-dependent antibody responses .
Mode of Action
NIBR189 acts as an antagonist to EBI2. It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . This inhibition blocks the migration of U937 cells and oxysterol-dependent activation .
Biochemical Pathways
The EBI2 signaling pathway is sensitive to immune challenges such as lipopolysaccharide (LPS) treatment . Both influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection upregulate the enzymes cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily member B1 (CYP7B1) in the lung, resulting in local production of the oxidized cholesterols 25-hydroxycholesterol (25-OHC) and 7α,25-dihydroxycholesterol (7α,25-OHC) .
Pharmacokinetics
NIBR189 exhibits good pharmacokinetic properties and oral availability in mice. It has a clearance rate (CL) of 16 μL/min/mg, a half-life (t1/2) of 1.1 hours, a steady-state volume of distribution (Vss) of 1.4 L/kg, an area under the curve (AUC) of 2435 nmol·h/L, a maximum concentration (Cmax) of 835 nmol/L, a time to reach maximum concentration (tmax) of 1 hour, and a bioavailability (F) of 49% .
Result of Action
The action of NIBR189 results in the reduction of macrophage infiltration and inflammatory cytokine production in the lungs of IAV- or SARS-CoV-2-infected mice . This leads to a significant attenuation of the severity of SARS-CoV-2 infection and viral loads .
Action Environment
Environmental factors such as immune challenges can influence the action of NIBR189. For instance, lipopolysaccharide (LPS) treatment of mouse astrocytes alters the mRNA levels of EBI2 and oxysterols, suggesting that the EBI2 signaling pathway, and by extension the action of NIBR189, is sensitive to LPS-mediated immune challenge .
Analyse Biochimique
Biochemical Properties
NIBR189 interacts with the EBI2 receptor, a G protein-coupled receptor activated by oxysterols . It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . The interaction between NIBR189 and EBI2 plays a crucial role in the regulation of immune cell localization in secondary lymphoid organs .
Cellular Effects
NIBR189 has been shown to block the migration of U937 cells, a human leukemic monocyte lymphoma cell line . It also blocks oxysterol-dependent activation, suggesting a role in modulating immune responses . The effects of NIBR189 on cellular processes are largely due to its interaction with the EBI2 receptor .
Molecular Mechanism
NIBR189 exerts its effects at the molecular level by binding to the EBI2 receptor and inhibiting its activation . This inhibition disrupts the normal functioning of the EBI2 receptor, which is involved in immune cell localization and the launching of T cell-dependent antibody responses .
Temporal Effects in Laboratory Settings
It has been shown to have good pharmacokinetic properties and oral availability in mice .
Dosage Effects in Animal Models
In animal models, NIBR189 has been shown to have a significant impact on immune cell migration and activation
Metabolic Pathways
Given its interaction with the EBI2 receptor, it is likely involved in pathways related to immune cell localization and function .
Transport and Distribution
Given its role as an EBI2 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
As an EBI2 antagonist, it is likely to be found in areas of the cell where the EBI2 receptor is localized .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du NIBR189 implique la réaction du 4-bromobenzaldéhyde avec le chlorure de 4-méthoxybenzoyle en présence d'une base pour former le composé intermédiaire. Ce composé intermédiaire est ensuite mis en réaction avec la pipérazine pour obtenir le NIBR189. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des températures allant de la température ambiante à 60 °C .
Méthodes de production industrielle
La production industrielle du NIBR189 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et des conditions réactionnelles contrôlées pour garantir la constance et la qualité du produit final. Le composé est généralement purifié par des techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre une pureté supérieure à 98 % .
Analyse Des Réactions Chimiques
Types de réactions
Le NIBR189 subit diverses réactions chimiques, notamment :
Oxydation : Le NIBR189 peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Le composé peut être réduit pour former différents dérivés réduits.
Substitution : Le NIBR189 peut subir des réactions de substitution, en particulier au niveau de l'atome de brome, pour former divers produits substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme l'iodure de sodium ou le carbonate de potassium.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .
Applications de recherche scientifique
Le NIBR189 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier le récepteur EBI2 et son rôle dans diverses voies chimiques.
Biologie : Aide à comprendre la migration des cellules immunitaires et le rôle de l'EBI2 dans la réponse immunitaire.
Médecine : Investigé pour son potentiel dans le traitement des maladies auto-immunes et d'autres affections liées à la signalisation de l'EBI2.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant le récepteur EBI2
Mécanisme d'action
Le NIBR189 exerce ses effets en se liant au récepteur EBI2 et en inhibant son activité. Cette inhibition bloque la migration des cellules immunitaires, ce qui est crucial dans la réponse immunitaire. Le composé cible spécifiquement le récepteur EBI2, empêchant son interaction avec des ligands endogènes tels que les oxystérols. Cette action perturbe les voies de signalisation impliquées dans la migration des cellules immunitaires et l'inflammation .
Comparaison Avec Des Composés Similaires
Le NIBR189 est unique en raison de sa forte affinité et de sa sélectivité pour le récepteur EBI2. Les composés similaires comprennent :
GSK682753A : Un autre antagoniste de l'EBI2 avec des propriétés similaires mais une structure chimique différente.
7α,25-dihydroxycholestérol : Un ligand endogène pour l'EBI2, utilisé comme composé de référence dans les études.
NIBR-0213 : Un composé structurellement apparenté ayant des propriétés antagonistes similaires
Le NIBR189 se distingue par ses effets inhibiteurs puissants et ses bonnes propriétés pharmacocinétiques, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHXXBRBGWUOHR-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599432-08-2 | |
| Record name | (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)




![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)
![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)
